molecular formula C16H7ClF6N4O B2598507 [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 882747-45-7

[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2598507
CAS No.: 882747-45-7
M. Wt: 420.7
InChI Key: VLRRLQSXVNTOST-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a 4-(trifluoromethyl)phenyl methanone moiety. Its molecular formula is C17H8ClF6N5O (molecular weight: 435.72 g/mol).

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF6N4O/c17-11-5-9(16(21,22)23)6-24-13(11)14(28)12-7-27(26-25-12)10-3-1-8(2-4-10)15(18,19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRRLQSXVNTOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Synthesis of the Triazole Intermediate: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The pyridine and triazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, triazole derivatives have been extensively studied for their ability to inhibit the growth of various bacterial strains. A study demonstrated that triazole-based compounds can effectively disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Properties

The incorporation of trifluoromethyl groups in organic compounds has been linked to enhanced biological activity. A recent investigation into triazole derivatives revealed their potential as anticancer agents, particularly against breast and lung cancer cell lines. These compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Enzyme Inhibition

Triazole derivatives have shown promise as inhibitors of specific enzymes involved in disease processes. For example, studies have highlighted the ability of triazole-containing compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Pesticide Development

The unique structure of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone suggests potential as a pesticide or herbicide. Compounds with similar functionalities have been developed as selective herbicides that target specific weed species while minimizing damage to crops. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues .

Fungicidal Properties

Recent studies have explored the fungicidal activity of triazole derivatives against various fungal pathogens affecting crops. These compounds disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, leading to effective control of fungal diseases in agricultural settings .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized triazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing effective concentrations as low as 10 µg/mL for select derivatives .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines treated with triazole derivatives showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, suggesting that these compounds could be further developed as therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone C17H8ClF6N5O 435.72 Triazole core, dual -CF3 groups, pyridine substituent Agrochemicals, drug discovery
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone C16H10ClF3N4O 366.73 Triazole with ethanone substituent Intermediate for synthesis
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone C16H8Cl2F3N3O 394.15 Pyrazole core, dichloro substitution Pesticide development
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde oxime derivative C19H12ClF6N5O2 487.78 Pyrazole-oxime ether, additional -CF3 phenoxy group Bioactive molecule optimization
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl] C18H14F3N3O 345.32 Dihydropyrazole core, single -CF3 group Conformational studies, drug design

Physicochemical and Functional Insights

  • Triazole vs. Pyrazole: The triazole in the target compound offers enhanced metabolic stability compared to pyrazole analogs (e.g., ), as triazoles resist enzymatic degradation. Pyrazoles, however, may exhibit improved π-π stacking due to their planar structure .
  • Trifluoromethyl Groups :

    • Dual -CF3 groups in the target compound significantly increase electronegativity and lipophilicity (LogP ~3.5 estimated), favoring interactions with hydrophobic protein pockets. Analogs with fewer -CF3 groups (e.g., ) may exhibit reduced target affinity.

Biological Activity

The compound [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone, often referred to as a triazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a pyridine and triazole moiety. Its molecular formula is C15H11ClF6N4C_{15}H_{11}ClF_6N_4 with a molecular weight of approximately 396.72 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.

Antifungal Activity

Research has indicated that triazole derivatives possess significant antifungal properties. A study highlighted the structure-activity relationship of various 1,2,4-triazole compounds, demonstrating that modifications in the chemical structure could enhance antifungal efficacy against pathogens such as Candida and Aspergillus species . The specific compound under review may exhibit similar antifungal activity due to its structural similarities with known antifungal triazoles.

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial properties. Investigations into the biological activity of related compounds have shown that they can effectively inhibit bacterial growth. For instance, derivatives of triazoles have been tested against Staphylococcus aureus and Escherichia coli, revealing promising results in reducing bacterial viability .

Anticancer Potential

Emerging studies suggest that triazole derivatives may also display anticancer properties. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The compound could potentially share these properties, warranting further investigation.

Structure-Activity Relationships (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings from recent literature include:

  • Trifluoromethyl Groups : The presence of trifluoromethyl groups has been linked to increased potency and selectivity against certain pathogens.
  • Pyridine and Triazole Linkage : The combination of these two moieties often results in enhanced biological activity due to their ability to interact with various biological targets.

Case Studies

  • Antifungal Efficacy : A study evaluating various triazole derivatives demonstrated that modifications similar to those found in this compound resulted in significant antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL depending on the structural variations .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of related compounds against a panel of bacteria. The results indicated that certain structural modifications led to enhanced activity against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed to form the triazole core. For example, highlights similar triazole syntheses using Cu(I) catalysts in anhydrous DMF at 80–100°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>70%) and purity (>95%). Precursor preparation (e.g., trifluoromethyl-substituted pyridines and aryl azides) should prioritize regioselectivity to avoid byproducts .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Crystals are grown via slow evaporation in chloroform/hexane ( ). Key parameters include:

  • Space group (e.g., monoclinic P21/cP2_1/c in ).
  • Unit cell dimensions (e.g., a=6.0686a = 6.0686 Å, b=18.6887b = 18.6887 Å, c=14.9734c = 14.9734 Å).
  • Hydrogen bonding networks (C–H⋯O/F interactions) stabilize the lattice .

Q. Which spectroscopic techniques are critical for characterization?

  • Methodology :

  • 1H^{1}\text{H}/19F^{19}\text{F} NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for 19F^{19}\text{F}) ( ).
  • IR Spectroscopy : Detect carbonyl stretches (~1680 cm1^{-1}) and triazole C–N vibrations (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How do Hirshfeld surface analyses enhance understanding of intermolecular interactions?

  • Methodology : Hirshfeld surfaces quantify close contacts (e.g., F⋯H, Cl⋯H) in the crystal lattice. For example, reports F⋯H (12.3%) and Cl⋯H (9.8%) interactions in a related triazole methanone. 2D fingerprint plots (CrystalExplorer software) differentiate dominant van der Waals vs. hydrogen-bonding contributions, critical for predicting solubility and stability .

Q. What discrepancies arise between DFT-calculated and experimental bond lengths, and how are they resolved?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level ( ) predicts triazole C–N bond lengths (~1.34 Å). Experimental SCXRD data may show slight elongation (1.36–1.38 Å) due to crystal packing effects. Calibrate computational models with dispersion corrections (e.g., Grimme’s D3) to improve agreement .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodology : For example, NMR may suggest a planar triazole ring, while SCXRD reveals slight puckering. Use variable-temperature NMR to assess dynamic effects. Pair with solid-state IR to confirm conformational differences between solution and crystal phases .

Q. What strategies improve solubility for crystallization without altering reactivity?

  • Methodology :

  • Co-solvent systems : DCM/ethanol mixtures reduce polarity while maintaining solubility.
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes nucleation ( ).
  • Additives : Non-coordinating agents (e.g., 1% DMSO) disrupt aggregation without participating in bonding .

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